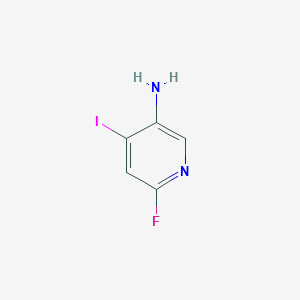

6-Fluoro-4-iodo-pyridin-3-ylamine, 95%

概要

説明

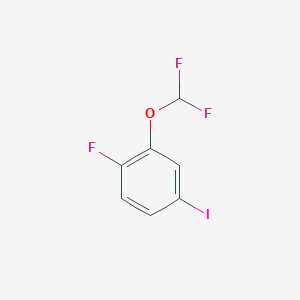

6-Fluoro-4-iodo-pyridin-3-ylamine is a chemical compound with the molecular formula C5H4FIN2 . It has gained significant attention in the field of chemistry and life sciences due to its properties and potential applications.

Synthesis Analysis

The synthesis of fluorinated pyridines like 6-Fluoro-4-iodo-pyridin-3-ylamine often involves methods such as the Umemoto reaction and Balts-Schiemann reaction . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-iodo-pyridin-3-ylamine is represented by the formula C5H4FIN2 . The molecular weight of this compound is 238.00 g/mol.Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-4-iodo-pyridin-3-ylamine include its molecular formula C5H4FIN2, and molecular weight 238 . More specific properties such as boiling point, melting point, and density are not provided in the search results.科学的研究の応用

6-Fluoro-4-iodo-pyridin-3-ylamine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various heterocyclic compounds, including 5-fluoro-4-iodo-pyridin-3-yl-pyridines and 5-fluoro-4-iodo-pyridin-3-yl-thiophenes. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds, including 5-fluoro-4-iodo-pyridin-3-yl-thiophenes and 5-fluoro-4-iodo-pyridin-3-yl-pyridines. In addition, 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antifungal agents.

作用機序

The mechanism of action of 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% is not well understood. It is believed that the compound acts as an electron acceptor, which can react with electron-rich molecules to form covalent bonds. This reaction can lead to the formation of new compounds, which can have various biological activities. In addition, 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% can also act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% are not well understood. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. In addition, it has been shown to have antiviral, anti-inflammatory, and antifungal activities. It has also been shown to have an effect on the metabolism of certain drugs, such as anticonvulsants and antibiotics.

実験室実験の利点と制限

The main advantage of using 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% in lab experiments is its versatility. It can be used in a variety of synthetic reactions and can be used to synthesize a variety of heterocyclic compounds. In addition, it can be used as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes.

However, there are some limitations to using 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% in lab experiments. It is a relatively expensive compound and can be difficult to obtain. In addition, it is not very stable and can easily decompose in the presence of light or heat.

将来の方向性

The future directions for 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. In addition, it could be used to synthesize a variety of heterocyclic compounds, which could be used in the synthesis of new drugs. Finally, it could be used as an inhibitor of certain enzymes, which could lead to the inhibition of certain biochemical processes.

特性

IUPAC Name |

6-fluoro-4-iodopyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYBMCCCOJQFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)

amino}propanoic acid](/img/structure/B6325062.png)

![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)